BenchChemオンラインストアへようこそ!

7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Click chemistry Bioconjugation Chemical biology

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 303987-53-3; molecular formula C₁₂H₁₀ClNOS; molecular weight 251.73 g/mol) is a synthetic 1,5-benzothiazepinone derivative featuring a chlorine atom at the 7-position of the fused benzene ring and a propynyl (propargyl) substituent at the N-5 position of the thiazepine ring. The 1,5-benzothiazepine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning marketed cardiovascular drugs such as Diltiazem and Clentiazem, as well as investigational GSK-3β inhibitors and ileal bile acid transport (IBAT) modulators.

Molecular Formula C12H10ClNOS
Molecular Weight 251.73
CAS No. 303987-53-3
Cat. No. B2579825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
CAS303987-53-3
Molecular FormulaC12H10ClNOS
Molecular Weight251.73
Structural Identifiers
SMILESC#CCN1C(=O)CCSC2=C1C=C(C=C2)Cl
InChIInChI=1S/C12H10ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h1,3-4,8H,5-7H2
InChIKeyBANAMJRTURPIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 303987-53-3) – Structural Identity, Physicochemical Baseline, and Procurement Benchmarks


7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 303987-53-3; molecular formula C₁₂H₁₀ClNOS; molecular weight 251.73 g/mol) is a synthetic 1,5-benzothiazepinone derivative featuring a chlorine atom at the 7-position of the fused benzene ring and a propynyl (propargyl) substituent at the N-5 position of the thiazepine ring . The 1,5-benzothiazepine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning marketed cardiovascular drugs such as Diltiazem and Clentiazem, as well as investigational GSK-3β inhibitors and ileal bile acid transport (IBAT) modulators [1]. The combination of a 7-chloro electron-withdrawing substituent and an N-5 terminal alkyne creates a bifunctional intermediate that is structurally distinct from the 2-aryl or 8-chloro substitution patterns prevalent in pharmacologically characterized congeners [2]. Commercially, the compound is available from multiple suppliers at ≥98% purity (HPLC), with recommended storage sealed under dry conditions at 2–8 °C .

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one – Why In-Class Benzothiazepinones Cannot Be Interchanged Without Consequence


Within the 1,5-benzothiazepin-4(5H)-one series, changes to the N-5 substituent and the position of halogenation profoundly alter the compound's synthetic utility, physicochemical profile, and biological target engagement. The N-5 propynyl group in the target compound provides a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related click chemistry transformations—a functionality entirely absent in the unsubstituted N-5 parent [1]. This enables conjugation to azide-bearing payloads, fluorophores, biotin tags, or biomolecules, making the compound uniquely suited as a modular building block in chemical biology and medicinal chemistry campaigns, whereas benzyl-, alkyl-, or aminoethyl-substituted analogs are synthetically dead-end intermediates for such purposes [2]. Furthermore, the 7-chloro substitution pattern in this dihydro scaffold differs from the 8-chloro-2-aryl substitution of Clentiazem (TA-3090) and the 7-chloro-5-phenyl substitution of CGP-37157—each optimized for distinct pharmacological targets (L-type calcium channels vs. mitochondrial Na⁺/Ca²⁺ exchanger inhibition, respectively) . Selection of the wrong congener risks both forfeiture of the click-chemistry handle and introduction of unintended pharmacological activity that may confound experimental interpretation.

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one – Head-to-Head Comparator Evidence for Scientific Procurement Decisions


Synthetic Versatility via Terminal Alkyne Click Chemistry: Target vs. N-5 Benzyl/Aryl 1,5-Benzothiazepinones

The target compound's N-5 propynyl substituent is a terminal alkyne capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction, enabling modular ligation to azide-functionalized partners [1]. In contrast, the structurally closest commercially available analogs—7-chloro-5-(4-methoxybenzyl)-, 7-chloro-5-(2-chlorobenzyl)-, and 7-chloro-5-(2,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one—bear saturated N-5 benzyl substituents that lack an alkyne moiety and are entirely incapable of CuAAC or Sonogashira-type coupling [2]. Within the broader benzothiazepinone class, literature GSK-3β inhibitors (e.g., compounds 6l, 6t, 6v) are N-5 substituted with benzyl, 4-chlorobenzyl, or 4-fluorobenzyl groups and similarly lack click-chemistry handles [3]. This functional group distinction is binary: either a compound has a terminal alkyne and is click-competent, or it does not and cannot participate in these widely used ligation strategies.

Click chemistry Bioconjugation Chemical biology Medicinal chemistry building blocks

Lipophilicity and Brain-Penetrant Potential: Predicted LogP Comparison with 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (Unsubstituted N-5 Parent)

The target compound has a predicted LogP (XLogP3) of 3.35, placing it within the favorable range for passive blood-brain barrier penetration (typically LogP 1–4) as well as oral bioavailability . The unsubstituted N-5 parent compound, 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 75620-23-4; PubChem CID 2765779), has a substantially lower computed XLogP3 of 1.9 and a molecular weight of 213.68 g/mol [1]. The ΔLogP of +1.45 reflects the hydrophobic contribution of the propynyl group, which increases the compound's predicted membrane permeability by approximately one log unit—a highly significant shift that can govern CNS partitioning. The target compound also has zero hydrogen bond donors (vs. one donor in the N-5 unsubstituted parent due to the lactam N–H), further enhancing membrane permeability while reducing aqueous solubility [2].

Druglikeness CNS drug discovery Lipophilicity Physicochemical profiling

7-Chloro vs. 8-Chloro Substitution: Structural and Pharmacological Divergence from Clentiazem (TA-3090)

The target compound bears chlorine at the 7-position of the benzothiazepinone scaffold. Clentiazem (8-chloro diltiazem; TA-3090; CAS 96125-53-0) bears chlorine at the 8-position, along with additional substituents critical to its L-type calcium channel blocking activity: a 2-(4-methoxyphenyl) group at C-2, a 3-acetoxy group at C-3, and a 2-(dimethylamino)ethyl chain at N-5 [1]. Clentiazem is approximately five times more lipophilic than diltiazem and exhibits 3–10× greater potency at vascular smooth muscle versus cardiac tissue in isolated rabbit preparations, with its 8-chloro substitution acknowledged as a key determinant of its enhanced binding affinity to the benzothiazepine site of L-type calcium channels compared to diltiazem [2]. The target compound's 7-chloro substitution, lack of a 2-aryl substituent, and N-5 propynyl group collectively define a pharmacophore that is entirely orthogonal to calcium channel modulation; the compound instead serves as a synthetic intermediate or a scaffold for target identification studies distinct from cardiovascular indications .

Benzothiazepine calcium channel blockers Structure-activity relationships Cardiovascular pharmacology Selectivity profiling

Molecular Weight Advantage: Procurement and Scaffold-Minimization Rationale vs. 5-Substituted Benzyl Analogs

The target compound has a molecular weight of 251.73 g/mol (C₁₂H₁₀ClNOS), the lowest among 7-chloro-5-substituted-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones available from commercial suppliers . In contrast, the structurally closest N-5-substituted comparators carry significantly larger substituents: 7-chloro-5-(4-methoxybenzyl)-BTZ (C₁₇H₁₆ClNO₂S; MW 333.83), 7-chloro-5-(4-methylbenzyl)-BTZ (C₁₇H₁₆ClNOS; MW 317.84), and 7-chloro-5-(2,4-dichlorobenzyl)-BTZ (C₁₆H₁₂Cl₃NOS; MW 372.69) . The target compound's MW of ~252 g/mol places it within fragment-like chemical space (Rule-of-3: MW <300), whereas the benzyl-substituted analogs exceed 300 g/mol and reside in lead-like space. In fragment-based drug discovery (FBDD) campaigns, a lower MW starting point maximizes ligand efficiency metrics and leaves more room for property-preserving elaboration [1].

Fragment-based drug discovery Lead-likeness Molecular weight efficiency Procurement cost efficiency

GSK-3β Inhibitory Scaffold: Structural Relationship to Validated Benzothiazepinone GSK-3β Inhibitors and Differentiation from 2-Aryl GSK-3β Benzothiazepines

The benzothiazepinone scaffold has been validated as a non-ATP competitive GSK-3β inhibitory chemotype. A 2013 study by Zhang et al. reported that 2,5-disubstituted-1,5-benzothiazepin-4(5H)-ones with N-5 benzyl or 4-substituted-benzyl groups exhibit GSK-3β IC₅₀ values in the low micromolar range (e.g., compound 6v: IC₅₀ = 23.0 μM; compound 6l: IC₅₀ = 25.0 μM; compound 6t: IC₅₀ = 27.8 μM) [1]. The target compound shares the core 1,5-benzothiazepin-4(5H)-one scaffold but features an N-5 propynyl rather than N-5 benzyl substituent. While no GSK-3β IC₅₀ data are available for the target compound itself, the established SAR indicates that the N-5 substituent is a critical determinant of GSK-3β inhibitory potency, and the propynyl group offers a structurally compact, electronically distinct replacement for the benzyl group that could modulate binding interactions at the non-ATP allosteric site [2]. Separately, 1,5-benzothiazepine derivatives from a 2022 study by Haroun et al. (featuring 2-aryl rather than 2,3-dihydro substitution) demonstrated GSK-3β inhibitory activity in silico, but these compounds lack the 7-chloro and dihydro features of the target scaffold and were primarily evaluated as anticancer agents with Hep G-2 IC₅₀ values (e.g., compound 2c: IC₅₀ = 3.29 ± 0.15 μM) [3].

GSK-3β inhibition Kinase inhibitor discovery Non-ATP competitive inhibition Neurodegenerative disease targets

Purity and Storage Stability: Commercial Supply Consistency Benchmark for Reproducible Research

The target compound is commercially supplied at ≥98% purity (HPLC) by multiple independent vendors (ChemScene Cat. No. CS-0590931; Leyan Cat. No. 1661597), with a recommended storage condition of sealed, dry, 2–8 °C . This purity specification ensures that procurement from any of these suppliers yields material suitable for direct use in biological assays without additional purification. In contrast, the closest N-5-substituted analogs (e.g., 7-chloro-5-(4-methylbenzyl)-BTZ, CAS 341967-89-3) are typically supplied at 95% purity , which may introduce 5% unidentified impurities—potentially including residual synthetic intermediates, solvents, or side-products—that can confound dose-response measurements, produce false-positive hits in high-throughput screening, or generate irreproducible SAR data. A purity differential of ≥3 percentage points between the target compound and its benzyl-substituted analogs represents a meaningful quality advantage for assay reliability.

Chemical procurement Reproducibility Quality control Compound management

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Linker Attachment and Bioconjugate Synthesis

The N-5 terminal alkyne enables direct CuAAC ligation to azide-functionalized E3 ligase ligands (e.g., azido-VHL, azido-cereblon ligands), fluorophores, or affinity tags without requiring pre-functionalization of the benzothiazepinone core. This positions the compound as a privileged building block for assembling PROTAC (Proteolysis Targeting Chimera) candidate libraries, fluorescent probes for target engagement studies, or biotinylated chemical biology tools [1]. The low MW (~252 g/mol) ensures that the final conjugated product remains within drug-like property space after linker and payload attachment .

Fragment-Based Drug Discovery (FBDD) Starting Point for Non-ATP Competitive Kinase Inhibitor Design

With MW ~252 g/mol and predicted LogP of 3.35, the compound meets Rule-of-3 fragment-likeness criteria, distinguishing it from heavier benzyl-substituted analogs (MW 318–373). Its benzothiazepinone core is validated for non-ATP competitive GSK-3β inhibition, as established by Zhang et al. (2013), who demonstrated that the 1,5-benzothiazepin-4(5H)-one scaffold can engage the GSK-3β allosteric site with IC₅₀ values of 23–28 μM for optimized N-5 benzyl variants [2]. The N-5 propynyl group provides a unique vector for structure-guided fragment growing that has not been explored in the published GSK-3β benzothiazepinone SAR, offering a genuine opportunity for novel intellectual property generation [3].

CNS-Targeted Lead Optimization with Favorable Predicted Brain Penetration Parameters

The compound's predicted LogP (3.35), absence of hydrogen bond donors, and compact size (MW 251.73) align with established CNS drug-likeness criteria (typically MW <400, LogP 2–5, HBD ≤3). Compared to the N-5 unsubstituted parent (XLogP3 = 1.9, 1 HBD), the target compound's ΔLogP of +1.45 translates to a predicted ~5-fold increase in membrane partitioning, while the absence of an N–H donor eliminates a major energetic penalty for blood-brain barrier crossing . This makes the compound a superior choice for CNS lead generation relative to N-5 unsubstituted or N-5 benzyl-substituted benzothiazepinones, which have either suboptimal lipophilicity or excessive molecular weight [4].

High-Purity Chemical Probe Synthesis for Target Identification and Chemoproteomics

The compound's consistent commercial purity (≥98% HPLC) and defined storage protocol (2–8 °C, dry, sealed) ensure reliable sourcing for sensitive biochemical and cellular assays . In chemoproteomics workflows—where trace impurities can alkylate or oxidize catalytic cysteine residues, leading to false target annotations—the reduced impurity burden (≤2% vs. ≤5% for typical 95%-purity benzothiazepinone analogs) is a nontrivial quality advantage . The alkyne handle additionally permits post-screening click-functionalization with desthiobiotin or other enrichment tags for target deconvolution by quantitative mass spectrometry.

Quote Request

Request a Quote for 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.